REACTION_CXSMILES
|
[O:1]1CCCC1.B.[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([CH3:16])=[CH2:15])=[CH:10][N:9]=1.[OH-].[Na+].OO>C1COCC1>[F:7][C:8]1[N:9]=[CH:10][C:11]([CH:14]([CH3:16])[CH2:15][OH:1])=[CH:12][CH:13]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
15.75 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.B
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1)C(=C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.877 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred under argon at 25° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the resulting light-yellow solution was stirred at 60° C. for 1.25 h
|
Duration
|
1.25 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then partially concentrated in vacuo (to remove THF)
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (300 mL) and half-saturated aqueous NaHCO3 (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification of the residue (silica gel, 0 to 100% EtOAc/hexanes)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=N1)C(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.13 mmol | |
AMOUNT: MASS | 0.951 g | |
YIELD: PERCENTYIELD | 58.4% | |
YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |